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T-26c: Key Quantitative Data

The table below summarizes the available quantitative data for T-26c from the literature.

Parameter Value / Description Context / Assay

IC50 (Potency) 6.75 pM (picomolar) Inhibition of purified MMP-13 enzyme [1].

Selectivity >2,600-fold Selectivity for MMP-13 over other related
metalloenzymes [1].

In Vitro Efficacy 87.4% inhibition of
collagen breakdown

Measured at 0.1 μM in IL-1β and oncostatin
M stimulated cartilage [1].

In Vivo Exposure (AUC,
guinea pig)

8357 ng·h/mL (disodium
salt)

Following oral administration (10-20 mg/kg)
[1].

In Vivo Exposure
(Cmax, guinea pig)

1445 ng/mL (disodium
salt)

Following oral administration (10-20 mg/kg)
[1].

Solubility (DMSO Stock) 15.62 mg/mL (32.57 mM) Requires ultrasonic treatment; hygroscopic
DMSO impacts solubility [1].
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Experimental Protocols & Workflows

Here is a detailed methodology for a key experiment that demonstrates the efficacy of T-26c, based on the

screening model described in the search results.

Protocol: In Vitro Screening of T-26c in a Cytokine-Stimulated Cartilage Model

This protocol is adapted from the GelMA-alginate hydrogel model used to screen MMP-13 inhibitors, which

closely mimics the osteoarthritis disease state [2].

1. Model Preparation (GelMA-Alginate IPN Hydrogel)

Synthesis of GelMA: Synthesize GelMA by reacting 10% (w/v) type B gelatin with methacrylic
anhydride in a carbonate-bicarbonate buffer (pH 9.0). Dialyze the product against distilled water for

120 hours and lyophilize it into a porous foam [2].
Hydrogel Formation: Prepare a 15% (w/v) solution of GelMA in a LAP photoinitiator solution.

Separately, prepare a 2-4% (w/v) sodium alginate solution in PBS. Mix the two solutions at a 1:1 ratio.
Cast the mixture into a well plate and expose it to 365 nm UV light for 2 minutes to crosslink the

GelMA. Subsequently, immerse the hydrogel in 100 mM CaCl₂ for 10 minutes to ionically crosslink
the alginate, forming an Interpenetrating Network (IPN) [2].

2. Cell Encapsulation and Culture

Cell Line: Use human chondrocytes (e.g., TC28a2 line).

Culture Medium: Use DMEM/F12 media supplemented with 10% Fetal Bovine Serum (FBS) and
100 units/mL of Penicillin-Streptomycin [2].

Encapsulation: Detach chondrocytes at 80-90% confluency using a 0.25% Trypsin-EDTA solution.
Count the cells and mix them with the GelMA-alginate solution before photopolymerization to

encapsulate them within the 3D hydrogel construct [2].

3. Disease Induction and Inhibitor Treatment

OA Model Induction: Stimulate the chondrocyte-laden hydrogel constructs with a cytokine cocktail to

mimic osteoarthritis. A typical protocol uses IL-1β and TNF-α (e.g., 10 ng/mL each) [2]. (The specific
study on T-26c used IL-1β and oncostatin M [1]).

Inhibitor Application: Co-treat the induced model with T-26c. The referenced study showed
significant effects at a concentration of 0.1 μM [1]. A dose-response curve (e.g., 0.01 μM, 0.1 μM, 1

μM) is recommended for robust results.

4. Endpoint Analysis (Collagen Breakdown)
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Measurement: The primary endpoint for efficacy is the inhibition of type II collagen degradation.

Assay: Quantify the concentration of collagen degradation products (such as C2C) in the culture
supernatant using a commercially available ELISA kit [2].

Data Interpretation: Compare the C2C levels in the T-26c treated groups against the cytokine-
stimulated but untreated control to calculate the percentage inhibition of collagen breakdown.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for screening T-26c:

Synthesize GelMA

Prepare GelMA-Alginate
IPN Hydrogel

Encapsulate Human
Chondrocytes

Induce OA Model with
Cytokines (IL-1β/TNF-α)

Treat with T-26c
(0.1 µM)

Quantify Collagen
Breakdown via ELISA

Analyze MMP-13
Inhibition Efficacy
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Frequently Asked Questions (FAQs)

Q1: I am unable to get T-26c into solution. What is the recommended protocol for preparing a stock

solution? A1: T-26c has a documented solubility of 15.62 mg/mL in DMSO (32.57 mM) [1]. For a 10 mM

stock solution:

Add 1 mL of pure, freshly opened DMSO to a 5 mg vial of T-26c. Note that DMSO is hygroscopic and

water absorption can affect solubility.
Briefly vortex the mixture and then sonicate it to aid dissolution.

Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. The
supplier indicates stability for 1 year at -20°C or 2 years at -80°C [1].

Q2: My in vivo results in guinea pigs are variable. What are the expected pharmacokinetic

parameters? A2: According to supplier data, the disodium salt formulation of T-26c shows improved

absorption in guinea pigs compared to the free acid. At an oral dose of 10-20 mg/kg, the expected values are

[1]:

Area Under the Curve (AUC): ~8357 ng·h/mL (disodium salt) vs. 6478 ng·h/mL (free acid).

Maximum Concentration (Cmax): ~1445 ng/mL (disodium salt) vs. 911 ng/mL (free acid). Using the
disodium salt formulation may yield more consistent and favorable exposure.

Q3: How selective is T-26c, and could off-target effects explain my experimental results? A3: T-26c is

reported to be a highly selective MMP-13 inhibitor, with an impressive >2,600-fold selectivity over other

related metalloenzymes [1]. While this high degree of specificity makes off-target effects less likely, they

cannot be entirely ruled out, especially in complex biological systems. Controls using a different, structurally

distinct MMP-13 inhibitor are recommended to confirm that observed effects are indeed due to MMP-13

inhibition.

Troubleshooting Guide
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Problem Potential Cause Suggested Solution

Low In Vitro
Efficacy

Instability of the
compound in culture

media.

Prepare fresh stock solutions before each experiment.
Consider adding the inhibitor shortly after cytokine

induction.

Inadequate disease

model induction.

Verify the activity and concentration of your cytokines

(IL-1β/TNF-α). Use a positive control if available.

Poor Solubility in
Buffer

Directly adding DMSO

stock to aqueous
buffer.

When preparing working solutions, first dilute the

DMSO stock into a compatible solvent like PEG300
(e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45%

Saline) [1].

High Cytotoxicity Excessive

concentration of T-26c
or DMSO.

Perform a dose-response curve to find a therapeutic

window. Ensure the final concentration of DMSO in
your assays is ≤0.1%.

Inconsistent
Results with Human
Explants

High inherent
heterogeneity of

tissue samples.

This is a known challenge [2]. Increase sample size
(N) and ensure rigorous normalization (e.g., to total

protein or tissue weight).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s544360?utm_src=pdf-bulk
https://www.smolecule.com/products/s544360?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

